Meta-Methoxybenzyl & Antifungal Potency
In a systematic SAR study of twelve thieno[2,3-d]pyrimidin-4(3H)-one derivatives by Magoulas et al. (2021), compound 15—which bears a m-methoxyphenyl group at the N-3 position—exhibited the most potent antifungal activity among the series, with MIC values of 0.027 mM against tested fungal species, representing a 10–15 fold improvement over the clinical comparators ketoconazole and bifonazole [1]. The m-methoxy substituent was identified as a crucial pharmacophoric feature contributing to this potency advantage. In contrast, the p-chlorophenyl analog (compound 14) showed MIC values of 0.013–0.026 mM, while compounds lacking the methoxy group showed substantially weaker activity [1]. Although the target compound carries the m-methoxybenzyl group at the C-2 sulfanyl position rather than at N-3, the meta-methoxyphenyl pharmacophore is conserved, and molecular docking in this study predicted CYP51 lanosterol demethylase as the antifungal target [1].
| Evidence Dimension | Antifungal MIC (mM) against eight fungal species panel |
|---|---|
| Target Compound Data | No direct assay data available for the target compound; m-methoxybenzyl pharmacophore present at C-2 sulfanyl position |
| Comparator Or Baseline | Compound 15 (m-methoxyphenyl at N-3, 2-(2-mercaptoethoxy)ethan-1-ol side chain): MIC 0.027 mM; Compound 14 (p-chlorophenyl analog): MIC 0.013–0.026 mM; Ketoconazole control: MIC ~0.27–0.41 mM; Bifonazole control: MIC ~0.27–0.41 mM |
| Quantified Difference | Compound 15: 10–15 fold more potent than ketoconazole/bifonazole (MIC 0.027 mM vs. ~0.27–0.41 mM). MFC values for compound 15: 0.056–0.058 mM. |
| Conditions | Broth microdilution assay; four Gram-positive, four Gram-negative bacteria, and eight fungal species including Candida albicans and Aspergillus spp.; HFL-1 human embryonic primary cell toxicity evaluation; in vivo C. elegans toxicity assessment [1] |
Why This Matters
The m-methoxy substituent is a pharmacophoric determinant of antifungal potency in this scaffold class; selecting the 3-methoxybenzyl analog over the 4-bromo- or 2-methylbenzyl analogs preserves this critical structural feature linked to CYP51 inhibition.
- [1] Magoulas GE, Kalopetridou A, Vraka PS, et al. Synthesis, biological evaluation and QSAR studies of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives as antimicrobial and antifungal agents. Bioorg Chem. 2021;106:104509. doi:10.1016/j.bioorg.2020.104509 View Source
